molecular formula C23H20BrN5OS B282904 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Numéro de catalogue B282904
Poids moléculaire: 494.4 g/mol
Clé InChI: HZVBOZLPBZTVQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 by scientists at Abbott Laboratories, and its unique mechanism of action has since been the subject of numerous scientific investigations.

Mécanisme D'action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its binding to the hydrophobic groove of Bcl-2 proteins, which prevents them from inhibiting other pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been shown to be particularly effective against cancer cells that overexpress Bcl-2 proteins, such as those found in certain types of leukemia and lymphoma.
Biochemical and Physiological Effects
2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. The compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. However, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has limited activity against certain types of cancer cells, such as those that express high levels of other anti-apoptotic proteins, such as Mcl-1.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide in laboratory experiments is its high selectivity for Bcl-2 proteins, which allows for precise targeting of cancer cells. The compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has limitations in terms of its efficacy against certain types of cancer cells, as well as its potential toxicity in non-cancerous cells.

Orientations Futures

Despite its limitations, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has generated significant interest in the scientific community as a potential cancer therapeutic agent. Future research may focus on developing more potent and selective Bcl-2 inhibitors, as well as exploring the use of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide in combination with other cancer therapies. Additionally, further studies may be needed to better understand the mechanisms underlying the resistance of certain cancer cells to 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, and to identify strategies for overcoming this resistance.

Méthodes De Synthèse

The synthesis of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves several steps, including the condensation of 4-aminophenylhydrazine with benzaldehyde to form the corresponding hydrazone, which is then reacted with 5-(4-bromophenyl)-1,2,4-triazole-3-thiol to produce the desired compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has shown promising results in preclinical studies as a potential cancer therapeutic agent. The compound is a selective inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins, which are known to play a critical role in regulating apoptosis (programmed cell death) in cancer cells. By blocking the activity of Bcl-2 proteins, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide can induce apoptosis in cancer cells and inhibit tumor growth.

Propriétés

Formule moléculaire

C23H20BrN5OS

Poids moléculaire

494.4 g/mol

Nom IUPAC

2-[[5-(4-aminophenyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C23H20BrN5OS/c24-18-8-12-20(13-9-18)26-21(30)15-31-23-28-27-22(17-6-10-19(25)11-7-17)29(23)14-16-4-2-1-3-5-16/h1-13H,14-15,25H2,(H,26,30)

Clé InChI

HZVBOZLPBZTVQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)N

SMILES canonique

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.